molecular formula C20H19BrN2O4S2 B6030796 4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide

4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide

Numéro de catalogue B6030796
Poids moléculaire: 495.4 g/mol
Clé InChI: ZDHYVBMUVFDIPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide, also known as BAY 43-9006, is a synthetic small molecule drug that was initially developed as a potential treatment for renal cell carcinoma and hepatocellular carcinoma. It was first synthesized by Bayer AG and Onyx Pharmaceuticals in the late 1990s. Since then, BAY 43-9006 has been extensively studied for its potential therapeutic applications in various types of cancer.

Mécanisme D'action

4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide 43-9006 inhibits the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, this compound 43-9006 disrupts the signaling pathways that are involved in the growth and proliferation of cancer cells. This results in the inhibition of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases, which leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells. This compound 43-9006 also inhibits angiogenesis (the formation of new blood vessels), which is essential for the growth and metastasis of tumors. Additionally, this compound 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic activity in cancer.

Avantages Et Limitations Des Expériences En Laboratoire

4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide 43-9006 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-characterized mechanism of action. This makes it a useful tool for studying the signaling pathways that are involved in cancer growth and proliferation. Additionally, this compound 43-9006 has been shown to have antitumor activity against a wide range of cancer cell lines, which makes it a useful tool for studying the efficacy of potential cancer therapies.
One limitation of this compound 43-9006 is that it is a synthetic small molecule drug, which may limit its bioavailability and pharmacokinetic properties. Additionally, this compound 43-9006 has been shown to have off-target effects on other protein kinases, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of 4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide 43-9006. One direction is the development of new analogs and derivatives of this compound 43-9006 that have improved pharmacokinetic properties and reduced off-target effects. Another direction is the investigation of the potential use of this compound 43-9006 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of this compound 43-9006 as a tool for studying the signaling pathways that are involved in cancer growth and proliferation may lead to the identification of new targets for cancer therapy.

Méthodes De Synthèse

The synthesis of 4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide 43-9006 involves several steps, starting with the reaction of 4-bromoaniline with 4-nitrobenzenesulfonyl chloride to yield 4-bromo-N-(4-nitrophenyl)benzenesulfonamide. This intermediate is then reduced with tin and hydrochloric acid to produce 4-bromo-N-(4-aminophenyl)benzenesulfonamide. The final step involves the reaction of this intermediate with 2,5-dimethyl-4-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid to yield this compound 43-9006.

Applications De Recherche Scientifique

4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide 43-9006 has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to inhibit the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in the growth and proliferation of cancer cells. In preclinical studies, this compound 43-9006 has demonstrated antitumor activity against a wide range of cancer cell lines, including melanoma, breast cancer, pancreatic cancer, and non-small cell lung cancer.

Propriétés

IUPAC Name

4-[(4-bromophenyl)sulfonylamino]-N-(2,5-dimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4S2/c1-14-3-4-15(2)20(13-14)23-29(26,27)19-11-7-17(8-12-19)22-28(24,25)18-9-5-16(21)6-10-18/h3-13,22-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHYVBMUVFDIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.